molecular formula C19H20N2O4S2 B2856746 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097858-07-4

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2856746
CAS No.: 2097858-07-4
M. Wt: 404.5
InChI Key: SQDREJZUXMPUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a hybrid heterocyclic substituent (furan-thiophene ethyl chain) on the amide nitrogen. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., hydrazinecarbothioamides and triazoles) are synthesized via nucleophilic addition, cyclization, and alkylation reactions . Structural confirmation typically employs IR, NMR, and mass spectrometry, with IR spectra revealing key functional groups (e.g., C=O at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹) and NMR spectra resolving tautomeric equilibria .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)15-9-7-14(8-10-15)19(22)20-13-16(17-5-3-11-25-17)18-6-4-12-26-18/h3-12,16H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDREJZUXMPUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Sulfamoyl-Benzamide Derivatives

The dimethylsulfamoyl group in the target compound distinguishes it from analogs with alternative sulfamoyl substituents:

  • 4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide (): This compound substitutes dimethylsulfamoyl with a bulkier butyl-ethylsulfamoyl group and replaces the thiophene-furan ethyl chain with a benzothiazole-furylmethyl moiety. The increased lipophilicity from butyl/ethyl groups may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Modifications

The hybrid furan-thiophene ethyl chain in the target compound contrasts with other benzamides bearing single heterocycles:

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): This fluorinated thiophene derivative lacks the sulfamoyl group but shares a benzamide core. Fluorine atoms likely enhance metabolic stability and electron density, influencing receptor affinity .
  • 4-((Thiophen-2-yl-methylene)amino)benzamides (): These analogs feature thiophene moieties linked via imine bonds. Biological evaluations revealed moderate antimicrobial activity, suggesting the thiophene group contributes to target engagement .

Pharmacological and Therapeutic Potential

Sigma receptor-binding benzamides, such as N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) (), demonstrate high tumor uptake and therapeutic efficacy in prostate cancer models. The target compound’s benzamide core and sulfamoyl group may similarly interact with sigma receptors, though empirical binding data are lacking .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Hypothesized Activity References
4-(Dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide C₁₉H₂₁N₃O₃S₂ Dimethylsulfamoyl, furan-thiophene ethyl chain Potential sigma receptor ligand
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide C₂₅H₂₈N₄O₄S₃ Butyl-ethylsulfamoyl, benzothiazole, furylmethyl Unreported (structural focus)
[125I]PIMBA C₁₅H₂₀IN₃O₃ Iodo, 4-methoxy, piperidinyl Sigma receptor imaging/therapy in prostate cancer
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide C₁₈H₁₄F₂NO₃S Fluorophenyl, dihydrothiophene Unreported (structural focus)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₁₉H₂₀N₄O₅S₂ Diethylsulfamoyl, nitrophenyl-thiazole Unreported (electron-withdrawing substituents)

Key Research Findings and Implications

  • Synthesis and Characterization : Analogous compounds are synthesized via multi-step reactions involving hydrazide intermediates, cyclization, and alkylation. Structural confirmation relies on spectroscopic techniques (IR, NMR) to resolve tautomerism and functional groups .
  • The target compound’s structural similarity suggests possible utility in diagnostic imaging or targeted therapy, though direct evidence is required .
  • Substituent Effects : Bulkier sulfamoyl groups (e.g., butyl-ethyl) may enhance lipophilicity but reduce solubility. Electron-withdrawing groups (e.g., nitro in ) could modulate binding kinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and what challenges arise during purification?

  • Methodology : A multi-step synthesis is typically employed, starting with the benzamide core formation via condensation of 4-(dimethylsulfamoyl)benzoyl chloride with a diamine intermediate. The thiophene and furan substituents are introduced through nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere). Key challenges include controlling regioselectivity due to the steric bulk of the thiophene and furan groups and minimizing byproducts during sulfonamide formation. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How can structural characterization techniques (e.g., NMR, IR) resolve ambiguities in the compound’s stereochemistry?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons, with coupling constants revealing spatial proximity of substituents.
  • IR : Confirm sulfonamide (1330–1370 cm⁻¹, S=O stretching) and amide (1650–1700 cm⁻¹, C=O stretching) functional groups.
  • X-ray crystallography (if applicable): Resolves absolute stereochemistry, particularly for the chiral hydroxyethyl group in derivatives .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

  • Methodology :

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) at concentrations of 10–100 µg/mL.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of the thiophene and furan rings influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Thiophene’s electron-rich π-system favors electrophilic substitution, while furan’s lower aromaticity may lead to ring-opening under strong oxidizing conditions.
  • Experimental validation : Perform Suzuki-Miyaura couplings using Pd catalysts; compare yields for brominated vs. chlorinated derivatives. Monitor side reactions (e.g., ring sulfonation) via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–500 µM) to identify non-linear effects.
  • Assay condition standardization : Control variables such as solvent (DMSO vs. aqueous buffers), pH, and incubation time.
  • Structural analogs : Synthesize and test derivatives lacking the dimethylsulfamoyl group to isolate its contribution to activity .

Q. What computational strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate logP (target <5), topological polar surface area (TPSA <140 Ų), and P-glycoprotein substrate potential.
  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.
  • Salt/prodrug synthesis : Improve solubility by introducing phosphate or lysine salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.